Xanthalin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

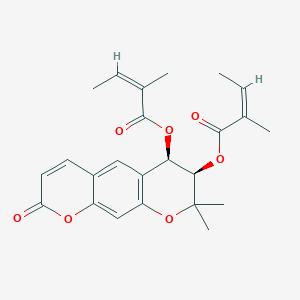

The compound “Xanthalin” is a complex organic molecule that belongs to the class of chromen derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “Xanthalin” typically involves multi-step organic reactions. The key steps include the formation of the chromen core, followed by the introduction of the dimethyl and enoyl groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Applications De Recherche Scientifique

Chemical Properties and Isolation

Xanthalin is a member of the coumarin family, characterized by its unique structure that includes a chromone moiety. It was first isolated from the plant Xanthium strumarium and has since been studied for its potential therapeutic properties. The isolation process typically involves solvent extraction followed by chromatographic techniques, as detailed in various studies .

Medicinal Applications

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. For instance, one study reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This suggests its potential use in therapies targeting diseases like rheumatoid arthritis and inflammatory bowel disease.

3. Anticancer Properties

This compound has been investigated for its anticancer effects, particularly against various cancer cell lines. A notable study found that it induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . The compound's ability to modulate cell cycle progression and promote cancer cell death highlights its potential as an adjunct treatment in oncology.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The study utilized disc diffusion methods to assess inhibition zones, revealing that this compound exhibited a significant inhibitory effect comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation focused on the anti-inflammatory mechanisms of this compound using lipopolysaccharide-stimulated macrophages. The results indicated that this compound reduced nitric oxide production and downregulated cyclooxygenase-2 (COX-2) expression, suggesting its potential role as a therapeutic agent in managing inflammation-related disorders .

Data Tables

Mécanisme D'action

The mechanism of action of “Xanthalin” involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways, affecting cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chromen Derivatives: Compounds with similar chromen cores but different substituents.

Flavonoids: Naturally occurring compounds with similar structural motifs.

Coumarins: Another class of compounds with a similar core structure.

Uniqueness

The uniqueness of “Xanthalin” lies in its specific substituents and stereochemistry, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.

Propriétés

Formule moléculaire |

C24H26O7 |

|---|---|

Poids moléculaire |

426.5 g/mol |

Nom IUPAC |

[(3R,4R)-2,2-dimethyl-3-[(Z)-2-methylbut-2-enoyl]oxy-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-16-11-15-9-10-19(25)28-17(15)12-18(16)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8-/t20-,21-/m1/s1 |

Clé InChI |

LBKPHBYDOWPFMZ-IOWUNYDSSA-N |

SMILES isomérique |

C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)OC(=O)/C(=C\C)/C |

SMILES canonique |

CC=C(C)C(=O)OC1C(C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)OC(=O)C(=CC)C |

Synonymes |

xanthalin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.